molecular formula C54H52N6O6 B12812560 9H-Purin-6-amine, 9-(3-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-3-(4-morpholinyl)-beta-D-arabinofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)- CAS No. 134934-59-1

9H-Purin-6-amine, 9-(3-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-3-(4-morpholinyl)-beta-D-arabinofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)-

Cat. No.: B12812560
CAS No.: 134934-59-1
M. Wt: 881.0 g/mol
InChI Key: DHHHXOZHKKUMPQ-JKGXBWLBSA-N
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Description

“9H-Purin-6-amine, 9-(3-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-3-(4-morpholinyl)-beta-D-arabinofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)-” is a complex organic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This specific compound is characterized by its unique structural modifications, which include various functional groups such as methoxyphenyl, diphenylmethyl, and morpholinyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9H-Purin-6-amine, 9-(3-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-3-(4-morpholinyl)-beta-D-arabinofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)-” typically involves multi-step organic synthesis. The process may start with the preparation of the purine base, followed by the introduction of the arabinofuranosyl moiety. The methoxyphenyl and diphenylmethyl groups are then added through various substitution reactions. The morpholinyl group is introduced in the final steps, often requiring specific reaction conditions such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated reactors and purification systems. The process would be optimized for yield and purity, with stringent quality control measures in place to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with nucleic acids and proteins. Its structural similarity to nucleotides suggests it could be used in studies of DNA and RNA synthesis and function.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in the fields of oncology and antiviral research.

Industry

In industry, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may act by binding to nucleic acids or proteins, thereby affecting their function. The pathways involved could include inhibition of enzyme activity, disruption of DNA replication, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A purine base found in DNA and RNA.

    Guanine: Another purine base found in DNA and RNA.

    6-Mercaptopurine: A purine analog used in chemotherapy.

Uniqueness

What sets “9H-Purin-6-amine, 9-(3-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-3-(4-morpholinyl)-beta-D-arabinofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)-” apart is its complex structure, which includes multiple functional groups that confer unique chemical and biological properties

Properties

CAS No.

134934-59-1

Molecular Formula

C54H52N6O6

Molecular Weight

881.0 g/mol

IUPAC Name

(2R,3S,4S,5S)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-2-[6-[[(4-methoxyphenyl)-diphenylmethyl]amino]purin-9-yl]-4-morpholin-4-yloxolan-3-ol

InChI

InChI=1S/C54H52N6O6/c1-62-44-27-23-40(24-28-44)53(38-15-7-3-8-16-38,39-17-9-4-10-18-39)58-50-47-51(56-36-55-50)60(37-57-47)52-49(61)48(59-31-33-64-34-32-59)46(66-52)35-65-54(41-19-11-5-12-20-41,42-21-13-6-14-22-42)43-25-29-45(63-2)30-26-43/h3-30,36-37,46,48-49,52,61H,31-35H2,1-2H3,(H,55,56,58)/t46-,48-,49+,52-/m1/s1

InChI Key

DHHHXOZHKKUMPQ-JKGXBWLBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@H]([C@@H]([C@H](O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)N1CCOCC1)O

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)N1CCOCC1)O

Origin of Product

United States

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